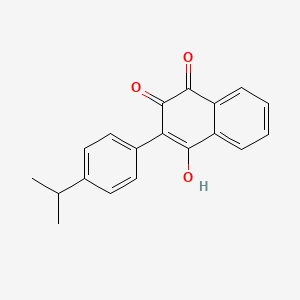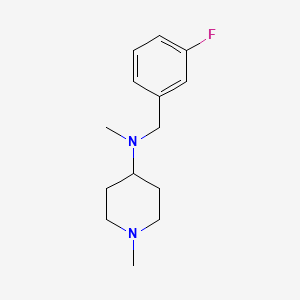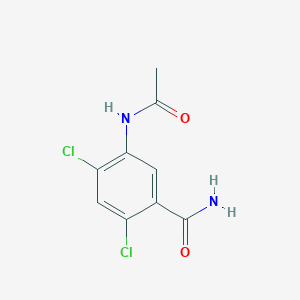
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring compound found in the roots of several plants, including Plumbago zeylanica. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-microbial, and anti-tumor properties. In recent years, plumbagin has gained attention from the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is complex and involves multiple pathways. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Plumbagin also inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, NF-κB, and STAT3.
Biochemical and Physiological Effects:
Plumbagin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation and immune response, including COX-2 and iNOS. Plumbagin also has anti-microbial properties, inhibiting the growth of several bacterial and fungal species.
実験室実験の利点と制限
The advantages of using 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in lab experiments include its low toxicity and high specificity for cancer cells. Plumbagin has also been found to have synergistic effects with other anti-cancer agents, increasing their efficacy. However, 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone has limited solubility in water, making it difficult to administer in vivo. It also has poor bioavailability, limiting its effectiveness in some cases.
将来の方向性
Future research on 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone should focus on improving its solubility and bioavailability, as well as identifying the optimal dosage and administration method for its therapeutic use. Additional studies should also investigate the potential of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in combination with other anti-cancer agents, as well as its effectiveness in treating other diseases, such as inflammation and infection.
合成法
The synthesis of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone involves the oxidation of 2-hydroxy-3-naphthoquinone with iodine in the presence of an acid catalyst, followed by alkylation of the resulting product with isopropyl iodide. This process yields 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone with a purity of over 98%.
科学的研究の応用
Plumbagin has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in tumor progression.
特性
IUPAC Name |
4-hydroxy-3-(4-propan-2-ylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(2)12-7-9-13(10-8-12)16-17(20)14-5-3-4-6-15(14)18(21)19(16)22/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWIVIEKYWKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)

![1-methyl-4-[1-(2-phenylethyl)-4-piperidinyl]-1,4-diazepane](/img/structure/B5660770.png)


![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)
![7-(5-ethoxy-2-furoyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5660804.png)

![2-(3-methylbutyl)-8-(propoxyacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5660815.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)

![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)